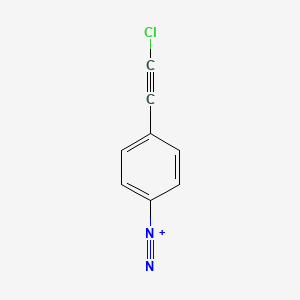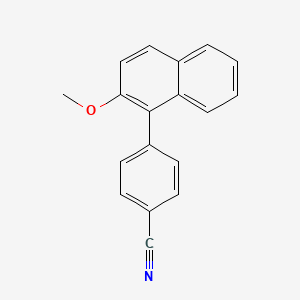
4-(Chloroethynyl)benzene-1-diazonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloroethynyl)benzene-1-diazonium is an organic compound with the molecular formula C8H4ClN2+ It is a diazonium salt, which means it contains a diazonium group (-N2+) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-(Chloroethynyl)benzene-1-diazonium typically involves the diazotization of 4-(Chloroethynyl)aniline. The process includes the following steps:
Formation of Nitrous Acid: Sodium nitrite (NaNO2) is reacted with a strong acid such as hydrochloric acid (HCl) to generate nitrous acid (HNO2) in situ.
Diazotization Reaction: The 4-(Chloroethynyl)aniline is then treated with the freshly prepared nitrous acid in the presence of excess hydrochloric acid.
Industrial Production Methods
In an industrial setting, the preparation of diazonium salts like this compound is scaled up by optimizing the reaction conditions, such as temperature control, concentration of reagents, and efficient mixing. The use of continuous flow reactors can enhance the safety and efficiency of the diazotization process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloroethynyl)benzene-1-diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles through reactions such as the Sandmeyer reaction.
Common Reagents and Conditions
Copper(I) Salts: Used in Sandmeyer reactions to replace the diazonium group with halides or cyanides.
Phenols and Aromatic Amines: Used in coupling reactions to form azo compounds.
Acids and Bases: Used to control the pH and facilitate the diazotization and coupling reactions.
Major Products Formed
4-(Chloroethynyl)chlorobenzene: Formed through substitution reactions.
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
Aplicaciones Científicas De Investigación
4-(Chloroethynyl)benzene-1-diazonium has several applications in scientific research:
Synthetic Dyes: Used in the synthesis of azo dyes, which are important in the textile industry for coloring fabrics.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of functional materials with specific properties, such as conductive polymers and photoactive compounds.
Mecanismo De Acción
The mechanism of action of 4-(Chloroethynyl)benzene-1-diazonium involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium group is a good leaving group, making the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparación Con Compuestos Similares
Similar Compounds
Benzenediazonium Chloride: A common diazonium salt used in similar substitution and coupling reactions.
4-(Bromoethynyl)benzene-1-diazonium: Similar to 4-(Chloroethynyl)benzene-1-diazonium but with a bromo group instead of a chloro group.
Uniqueness
This compound is unique due to the presence of both a chloro and an ethynyl group on the benzene ring, which can influence its reactivity and the types of products formed in its reactions. This combination of functional groups can lead to the formation of unique compounds with specific properties .
Propiedades
Número CAS |
919791-65-4 |
|---|---|
Fórmula molecular |
C8H4ClN2+ |
Peso molecular |
163.58 g/mol |
Nombre IUPAC |
4-(2-chloroethynyl)benzenediazonium |
InChI |
InChI=1S/C8H4ClN2/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4H/q+1 |
Clave InChI |
BJPYNLNADSJLOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CCl)[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-2-[(benzyloxy)methyl]benzene](/img/structure/B14191142.png)
![N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14191149.png)
![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene](/img/structure/B14191161.png)


![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B14191170.png)



![[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde](/img/structure/B14191188.png)
![4-(Methanesulfonyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14191206.png)


![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole)](/img/structure/B14191215.png)
